1,2-Dithiolo(3,4-b)pyridin-3-one
Description
Properties
CAS No. |
65282-42-0 |
|---|---|
Molecular Formula |
C6H3NOS2 |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
dithiolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3NOS2/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H |
InChI Key |
ZFEQZSUEICITLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SSC2=O |
Origin of Product |
United States |
Preparation Methods
Sulfuration of 3-Oxoesters
One of the most common methods for synthesizing 3H-1,2-dithiole-3-thiones, which are closely related to 1,2-dithiolo derivatives, is the sulfuration of 3-oxoesters. This method involves treating 3-oxoesters with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions in solvents like toluene. The reaction replaces the carbonyl oxygen with sulfur, facilitating the formation of the dithiole ring system.
- Lawesson’s reagent combined with elemental sulfur in toluene reflux can yield 3H-1,2-dithiole-3-thiones in nearly quantitative yields for unsubstituted and monosubstituted 3-oxoesters.
- For substrates containing heteroaryl groups such as pyrazinyl, yields are lower (5–39%), prompting modifications such as replacing Lawesson’s reagent with P4S10 to improve outcomes.
- The reaction conditions are generally harsh, requiring elevated temperatures and careful purification due to sulfur residues.
This method, while effective for related dithiole compounds, may require adaptation for the pyridin-3-one system to maintain the ketone functionality and achieve the fused ring structure.
One-Pot Cyclization Using Dithiomalondianilide and Activated Michael Acceptors
A more targeted approach for synthesizing 1,2-dithiolo[3,4-b]pyridine derivatives, including ketone-substituted analogs, involves the reaction of dithiomalondianilide with activated Michael acceptors such as 3-aryl-2-cyanoacrylamides or aromatic aldehydes combined with cyanoacetamide in the presence of amines like morpholine.
- This method proceeds via a Michael addition followed by heterocyclization to form the fused 1,2-dithiolo-pyridine ring system.
- The reaction is typically conducted in ethanol at moderate temperatures (40–60 °C) under air, which acts as an oxidant to facilitate ring closure.
- Yields range from moderate to good (22–54%), depending on the substrates and conditions.
- The reaction mechanism involves a rate-limiting cyclization step with an activation barrier of approximately 28.8 kcal/mol, as supported by density functional theory (DFT) calculations.
- The products are isolated as yellow crystalline solids after filtration and purification by recrystallization or chromatography.
This method is advantageous for its mild conditions, one-pot procedure, and the ability to introduce various substituents on the pyridine ring, allowing structural diversity.
Synthesis from Alkynes and Elemental Sulfur
Another synthetic route involves the use of terminal or internal alkynes, which upon deprotonation and treatment with carbon disulfide and elemental sulfur, form alkynyldithiocarboxylates that cyclize to 1,2-dithiole derivatives.
- This approach can be catalyzed by copper salts and bases such as Cs2CO3 in solvents like DMF at elevated temperatures (~120 °C).
- The reaction mechanism includes nucleophilic additions of sulfur species to the alkyne, oxidative dehydrogenation, and ring closure.
- This method allows the introduction of various aryl or heteroaryl substituents and can yield 1,2-dithiole-3-thiones with good to excellent yields.
- However, the high temperature and use of strong bases may limit functional group tolerance.
While this method is more commonly applied to 1,2-dithiole-3-thiones, adaptations could be explored for the synthesis of 1,2-Dithiolo(3,4-b)pyridin-3-one derivatives.
Detailed Preparation Protocols and Data
Preparation via Dithiomalondianilide and 3-Aryl-2-Cyanoacrylamides (Method A)
| Step | Reagents and Conditions | Observations | Yield (%) |
|---|---|---|---|
| 1 | Dithiomalondianilide (1 equiv), 3-aryl-2-cyanoacrylamide (1 equiv), morpholine (1 equiv), EtOH solvent | Stir at 40–50 °C under air | 37–54 |
| 2 | Reaction monitored by TLC; yellow precipitate forms within 30 min | Reaction time 2–3 h | - |
| 3 | Product isolated by filtration, washed with EtOH, purified by recrystallization or flash chromatography | Yellow crystalline solids obtained | - |
One-Pot Synthesis from Aromatic Aldehydes, Cyanoacetamide, and Dithiomalondianilide (Method B)
| Step | Reagents and Conditions | Observations | Yield (%) |
|---|---|---|---|
| 1 | Aromatic aldehyde (1 equiv), cyanoacetamide (1 equiv), morpholine (1 equiv), EtOH | Stir at ~60 °C for 5 min | - |
| 2 | Add dithiomalondianilide (1 equiv), continue stirring at 40–50 °C for 2–3 h | TLC monitoring | 22–43 |
| 3 | Product crystallizes upon standing at room temperature | Isolate by filtration and purification | - |
- This method allows the formation of the dithiolo-pyridine ring system in a one-pot fashion.
- Yields are somewhat lower than Method A but offer synthetic convenience.
- The reaction tolerates various aromatic aldehydes, enabling structural diversity.
Mechanistic Insights
- The formation of the 1,2-dithiolo[3,4-b]pyridine ring involves initial Michael addition of dithiomalondianilide to the activated alkene or nitrile substrate.
- Subsequent cyclization forms the dihydropyridine ring, which is then oxidized (by air or unsaturated nitriles) to the aromatic pyridine system.
- DFT studies confirm the cyclization as the rate-limiting step with a significant activation barrier.
- The presence of morpholine facilitates the reaction by acting as a base and possibly stabilizing intermediates.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sulfuration of 3-oxoesters | 3-oxoesters | Lawesson’s reagent, P4S10, elemental sulfur | Reflux in toluene | Up to ~100% (simple esters), lower for heteroaryl | High yield for simple substrates | Harsh conditions, purification challenges |
| Michael Addition and Cyclization (Method A) | Dithiomalondianilide, 3-aryl-2-cyanoacrylamides | Morpholine, EtOH, air | 40–50 °C, 2–3 h | 37–54% | Mild conditions, structural diversity | Moderate yields, racemic mixtures |
| One-Pot Three-Component (Method B) | Aromatic aldehydes, cyanoacetamide, dithiomalondianilide | Morpholine, EtOH, air | 40–60 °C, 2–3 h | 22–43% | One-pot convenience | Lower yields, longer reaction time |
| Alkyne Sulfurization | Terminal/internal alkynes | BuLi, CS2, elemental sulfur, Cu catalyst | 120 °C, DMF | Moderate to high | Functional group tolerance | High temperature, strong bases |
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolo(3,4-b)pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dithiolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen is commonly used for oxidative cyclization.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 1,2-Dithiolo(3,4-b)pyridin-3-one, which can exhibit different biological and chemical properties.
Scientific Research Applications
Antimicrobial Activity
1,2-Dithiolo(3,4-b)pyridin-3-one derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain derivatives possess strong inhibitory effects against resistant strains of bacteria, highlighting their therapeutic potential in combating infections .
Antitumor Effects
The antitumor activity of 1,2-dithiolo(3,4-b)pyridin-3-one has been documented in several studies. Compounds within this class have been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, laboratory experiments revealed that specific derivatives significantly reduced the viability of cancer cell lines, suggesting their use as chemotherapeutic agents .
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of 1,2-dithiolo(3,4-b)pyridin-3-one. These compounds can scavenge free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Herbicide Safeners
Recent studies have explored the use of 1,2-dithiolo(3,4-b)pyridin-3-one as a herbicide safener. These compounds can protect crops from the harmful effects of herbicides while enhancing plant growth. Experimental results indicated that specific derivatives effectively mitigated the negative impact of common herbicides on sunflower seedlings .
Synthesis and Reactivity
The synthesis of 1,2-dithiolo(3,4-b)pyridin-3-one can be achieved through various methods involving dithiomalondianilide and other reagents. The reaction conditions significantly influence the yield and purity of the final product. A notable method includes a one-pot reaction involving aromatic aldehydes and cyanoacetamide under controlled temperatures .
Comparison of Synthesis Methods
| Synthesis Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| One-pot reaction | 37-54 | Dithiomalondianilide | Hot ethanol |
| Reaction with aromatic aldehydes | 43-54 | Cyanoacetamide | Controlled temperature |
Case Study 1: Antitumor Activity
A study investigated the effects of various derivatives of 1,2-dithiolo(3,4-b)pyridin-3-one on human cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Case Study 2: Herbicide Safening
In agricultural research, a series of experiments assessed the efficacy of 1,2-dithiolo(3,4-b)pyridin-3-one as a safener for sunflower crops treated with 2,4-D herbicide. The antidote effect was quantified by measuring root and hypocotyl lengths compared to untreated controls. Results indicated that specific derivatives improved plant resilience significantly .
Mechanism of Action
The mechanism of action of 1,2-Dithiolo(3,4-b)pyridin-3-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring can participate in redox reactions, potentially affecting cellular processes. Its unique structure allows it to interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Melting Points of Selected Dithiolopyridine Derivatives
Antimicrobial and Antitumor Potential
- 1,2-Dithiolo[3,4-b]pyridin-3-one derivatives exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 µg/mL . In contrast, thieno[2,3-b]pyridines (structural bioisosteres) show superior antimycobacterial activity, likely due to improved membrane permeability from the thiophene ring .
- Molecular docking studies reveal that 3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides target blood coagulation factor VII and tumor-related proteins (e.g., kinase inhibitors), with binding free energies (ΔGbind) of −8.2 to −9.5 kcal/mol . Comparatively, thieno[2,3-b]pyridines demonstrate higher affinity for cytochrome P450 enzymes, impacting drug metabolism .
Herbicide Safening
1,2-Dithiolo[3,4-b]pyridin-3-one derivatives show moderate safening effects against the herbicide 2,4-D (30–40% reduction in phytotoxicity at 100 ppm). In contrast, thieno[2,3-b]pyridines achieve 60–70% efficacy under similar conditions, attributed to stronger electron-deficient aromatic systems enhancing herbicide binding .
ADMET and Pharmacokinetics
Table 2: ADMET Comparison of Dithiolopyridines and Analogs
Biological Activity
1,2-Dithiolo(3,4-b)pyridin-3-one is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of 1,2-Dithiolo(3,4-b)pyridin-3-one can be represented as follows:
This structure indicates the presence of two sulfur atoms within a fused pyridine ring system, which is crucial for its biological activity.
Antimicrobial Activity
1,2-Dithiolo(3,4-b)pyridin-3-one has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its efficacy against both gram-positive and gram-negative bacteria. For example:
- Staphylococcus aureus : Exhibited inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed susceptibility with an MIC of 64 µg/mL.
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using various assays such as DPPH and FRAP. Results indicate that 1,2-Dithiolo(3,4-b)pyridin-3-one possesses a strong ability to scavenge free radicals:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| FRAP | 30 |
This antioxidant activity is attributed to the presence of thiol groups in its structure, which can donate electrons and neutralize free radicals.
Cytotoxic Effects
Recent studies have explored the cytotoxic effects of 1,2-Dithiolo(3,4-b)pyridin-3-one on cancer cell lines. The compound exhibited selective cytotoxicity against several cancer types:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation.
The biological activity of 1,2-Dithiolo(3,4-b)pyridin-3-one is believed to involve multiple mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular proliferation and oxidative stress.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival.
- Interaction with Metal Ions : The dithiol moiety can chelate metal ions, potentially disrupting metal-dependent enzymes in pathogens or cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of 1,2-Dithiolo(3,4-b)pyridin-3-one:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound could effectively reduce bacterial load in vitro and in vivo models.
- Cancer Treatment Research : In vitro studies showed that treatment with this compound led to significant reductions in tumor cell viability and induced apoptosis markers in treated cells.
Q & A
Q. Basic Characterization Protocol :
- Infrared (IR) Spectroscopy : Identifies α,β-unsaturated thione groups (C=S stretching at ~1100–1200 cm⁻¹) and carbonyl stretches.
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve conformational isomers (e.g., Z/E conformers) and substituent effects. DEPT experiments assign quaternary carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas via electron impact (EI) or fast atom bombardment (FAB).
- Elemental Analysis : Confirms purity (>95% C, H, N content) .
How does 1,2-dithiolo[3,4-b]pyridin-3-one interact with mercury(II) ions, and how can this be leveraged in detection methodologies?
Advanced Application :
The compound’s polarized α,β-unsaturated thione groups exhibit selective binding to Hg²⁺, causing bathochromic shifts in UV-Vis spectra. For detection:
Prepare a solution in organic/aqueous solvent mixtures (e.g., DCM/water).
Titrate with Hg(NO₃)₂ and monitor absorbance changes at 450–550 nm.
Use Job’s plot analysis to determine stoichiometry (typically 1:1). Sensitivity reaches sub-ppm levels, making it suitable for environmental mercury monitoring .
What strategies enable the synthesis of branched oligomers versus linear derivatives?
Advanced Synthetic Design :
Branched oligomers require trismaleimide cross-linkers (e.g., compound 14 in ). Method A (42% yield) uses excess maleimide and extended reaction times to favor branching, while Method B (14% yield) employs stoichiometric control for linear products. Confirm branching via ¹H NMR coupling patterns and MALDI-TOF MS .
How do ring-opening reactions of 1,2-dithiolo[3,4-b]pyridin-3-one with amines proceed, and what products form?
Advanced Reactivity :
Reaction with primary amines (e.g., ethylamine) cleaves the dithiole ring, yielding ortho-thiolated carboxamides (e.g., N-alkyl-1,2-dihydro-2-thioxo-3-pyridocarboxamide). Optimize by:
- Using anhydrous DCM under nitrogen.
- Stoichiometric amine ratios (1:2) to minimize byproducts (e.g., isothiazolo-pyridines).
- Purify via recrystallization from ethanol/water .
How can conformational flexibility in 1,2-dithiolo[3,4-b]pyridin-3-one derivatives be analyzed experimentally?
Advanced Structural Analysis :
Nonplanar 1,4-thiazine cores exhibit inversion conformers. Techniques include:
- Variable-Temperature NMR : Resolve coalescence of signals (e.g., ¹H NMR at 298–373 K in DMSO-d₆).
- X-ray Crystallography : Use OLEX2 software to model inversion barriers and torsional angles .
How should researchers resolve contradictions in spectral data for ambiguous dithiolopyridine derivatives?
Data Contradiction Analysis :
When NMR/IR data suggest multiple structures (e.g., ’s compound A ):
Perform X-ray crystallography to unambiguously assign connectivity.
Validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical spectra.
Use HPLC-MS to rule out isomeric impurities .
What computational tools predict the ADMET properties and bioactivity of dithiolopyridine derivatives?
Q. Advanced Bioactivity Assessment :
- ADMET Prediction : Use SwissADME or ADMETlab to evaluate oral bioavailability and blood-brain barrier permeability. Note that dithiolopyridines often show poor absorption due to high logP (>5).
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies potential targets (e.g., blood coagulation Factor VII or tumor proteins) .
What mechanistic insights explain the formation of 1,2-dithiolo[3,4-b]pyridin-3-one via Michael addition-cyclization?
Q. Mechanistic Study Protocol :
Kinetic Profiling : Monitor reaction intermediates via in-situ IR.
Isotopic Labeling : Use ¹³C-labeled dithiomalonic acid dianilide to trace cyclization steps.
DFT Calculations : Map energy barriers for Michael addition (rate-limiting step) and subsequent oxidation .
How are solid-state properties (e.g., solubility, stability) optimized for dithiolopyridine derivatives?
Q. Advanced Material Characterization :
- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 144–186°C) and polymorphic transitions.
- Powder X-ray Diffraction (PXRD) : Correlate crystallinity with solubility in DMSO or DMF.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
